1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

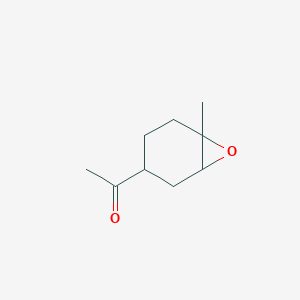

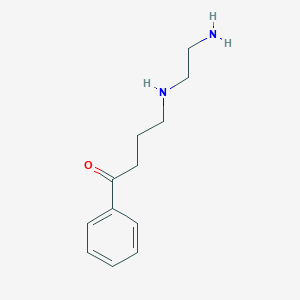

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, also known as AEPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug development. AEPP is a derivative of phenethylamine, a naturally occurring compound found in the human body, and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Atmospheric Carbon Dioxide Capture

Specific Scientific Field

Environmental Chemistry

Summary of the Application

The compound is used in the development of amine-functionalized silica composites for atmospheric carbon dioxide capture .

Methods of Application or Experimental Procedures

Amine-silica absorbent preparation for carbon dioxide capture is done by impregnation, chemical grafting, hybrid functionalization, and in situ polymerization . A [3‑(2‑aminoethylamino) propyl]trimethoxysilane‑grafted silica adsorbent synthesized using supercritical carbon dioxide and 10% ethanol at 50 °C and 12.5 megapascals pressure .

Results or Outcomes

The synthesized adsorbent achieved an amine efficiency of up to 0.4 mol carbon dioxide mol / nitrogen at 25 °C .

Fluorometric Determination and Light-Emitting Devices

Specific Scientific Field

Analytical Chemistry and Optoelectronics

Summary of the Application

Organosilane-functionalized carbon quantum dots (Si-CQDs) synthesized using the compound are applied in “on-off-on” fluorometric determination of chromate and ascorbic acid, and in white light-emitting devices .

Methods of Application or Experimental Procedures

Si-CQDs were synthesized by reacting glucosamine and 3- [2- (2-aminoethylamino)ethylamino]propyl-trimethoxysilane in acetone .

Results or Outcomes

The Si-CQDs are sensitive and selective fluorescent “on off on” nanoprobes for chromate [Cr (VI)] and ascorbic acid (AA). The response is linear in the 0.4–160 μM Cr (VI) concentration range, and the detection limit is 34 nM. The respective data for AA are 1–80 μM and 84.6 nM . They also make the Si-CQDs a candidate material for white light-emitting diodes .

Surface-Functionalized Cellulosic Nanostructures

Specific Scientific Field

Biocompatible Antibacterial Materials

Summary of the Application

Cellulose, the most abundant biopolymer on earth, can be readily functionalized with various functional groups, such as aldehydes, carboxylic acids, and amines, leading to diverse properties . The compound “4-(2-aminoethylamino)-1-phenylbutan-1-one” can be used in the surface modification of cellulose nanostructures to develop non-leaching and durable antibacterial materials .

Methods of Application or Experimental Procedures

The surface modification of cellulose nanostructures involves the grafting of various compounds onto its structure, such as proteins, polymers, metal nanoparticles, and antibiotics .

Results or Outcomes

The surface-modified cellulosic antibacterial materials have shown high effectiveness. However, more studies on their mechanism of action, the relationship between their properties and their effectivity, and more in vivo studies are required .

Amino Silane Adhesion Promoter

Specific Scientific Field

Material Science

Summary of the Application

The compound “4-(2-aminoethylamino)-1-phenylbutan-1-one” is used as an amino silane adhesion promoter in the interfacial structure and adhesion of butyl acrylate/methyl methacrylate copolymers to silica .

Methods of Application or Experimental Procedures

The influence of an amino silane on the interfacial structure and adhesion of butyl acrylate/methyl methacrylate copolymers to silica was investigated by sum frequency generation vibrational spectroscopy .

Results or Outcomes

The study provides insights into the molecular interactions between the amino silane adhesion promoter and the acrylic polymer adhesive at buried silica interfaces .

properties

IUPAC Name |

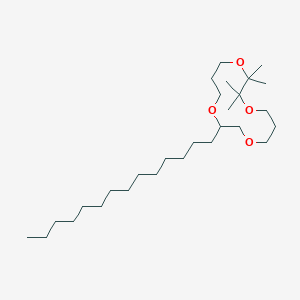

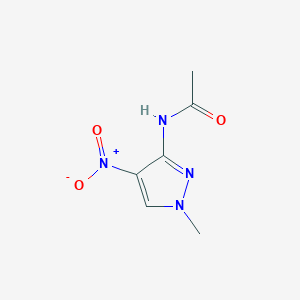

4-(2-aminoethylamino)-1-phenylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRJHARGFOWMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCNCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161833 |

Source

|

| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

CAS RN |

141809-45-2 |

Source

|

| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

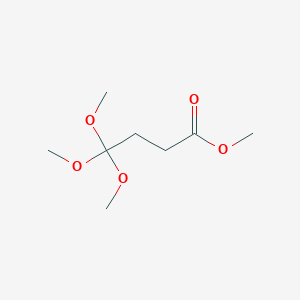

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)